2-(3-Bromophenyl)-2-methylpropanoic acid CAS number
2-(3-Bromophenyl)-2-methylpropanoic acid CAS number
An In-depth Technical Guide to 2-(3-Bromophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)-2-methylpropanoic acid, identified by the CAS Number 81606-47-5 , is a substituted aromatic carboxylic acid.[1][2] While not as widely documented as its para-isomer, this compound represents a crucial molecule in synthetic and medicinal chemistry. Its significance stems from two primary areas: its emergence as a critical process-related impurity in the synthesis of blockbuster pharmaceuticals and its potential as a versatile building block for the discovery of new therapeutic agents.
This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-2-methylpropanoic acid, delving into its chemical properties, synthesis, analytical characterization, and applications. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.
Physicochemical and Structural Properties
The structural features of 2-(3-Bromophenyl)-2-methylpropanoic acid—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a gem-dimethyl group that imparts steric hindrance and influences conformation—make it a compound of interest. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 81606-47-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)O |
Synthesis and Mechanistic Considerations
The synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid is intrinsically linked to that of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine.[3][4]
Formation as a Byproduct via Electrophilic Aromatic Substitution
The most documented route that generates this compound is the direct bromination of 2-methyl-2-phenylpropanoic acid.[3][5]
Mechanism and Regioselectivity: The substituent on the benzene ring is an alkyl group (-C(CH₃)₂COOH), which is an ortho-, para-director due to weak activating effects (hyperconjugation and induction). Consequently, electrophilic bromination overwhelmingly favors the substitution at the para-position, yielding 2-(4-bromophenyl)-2-methylpropanoic acid as the major product. However, a smaller percentage of the meta-isomer, 2-(3-Bromophenyl)-2-methylpropanoic acid, is invariably formed.[3][4] Patent literature suggests that under various conditions, the meta-isomer can form in quantities ranging from ~1% to over 5%.[3][4]
Causality: The formation of the meta-isomer, while minor, is a direct consequence of the statistical probability of substitution and the subtle electronic landscape of the starting material. For pharmaceutical manufacturing, the presence of this isomer is a critical impurity that must be controlled and minimized to ensure the purity and safety of the final active pharmaceutical ingredient (API).[4]
Proposed Directed Synthesis Protocol
A targeted synthesis of the meta-isomer requires a strategy that circumvents the regioselectivity issues of direct bromination. A logical approach is to start with a commercially available, meta-substituted precursor. The following multi-step protocol is a field-proven strategy for analogous transformations.
Workflow Diagram:
Caption: Proposed workflow for the directed synthesis of the target compound.
Step-by-Step Methodology:
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Grignard Reagent Formation and Nucleophilic Addition:
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Rationale: This step constructs the carbon skeleton. Starting with 1-bromo-3-iodobenzene allows for selective Grignard formation at the more reactive iodo-position, preserving the bromo-substituent for potential future cross-coupling reactions.
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Protocol:
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To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.
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Add anhydrous tetrahydrofuran (THF) and a solution of 1-bromo-3-iodobenzene in THF dropwise to initiate Grignard formation.
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Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
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Add a solution of dry acetone in THF dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-bromophenyl)propan-2-ol.
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Oxidation of the Tertiary Alcohol:
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Rationale: This step converts the tertiary alcohol, formed in the previous step, into the desired carboxylic acid. A strong oxidizing agent like potassium permanganate is required.
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Protocol:
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Dissolve the crude 2-(3-bromophenyl)propan-2-ol in a suitable solvent mixture such as acetone/water.
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Add potassium permanganate (KMnO₄) portion-wise, monitoring the exothermic reaction and maintaining the temperature with an ice bath.
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Stir the reaction at room temperature overnight. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
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Filter the mixture to remove manganese dioxide.
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Acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
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Filter the solid product, wash with cold water, and dry under vacuum to yield 2-(3-Bromophenyl)-2-methylpropanoic acid. Recrystallization from a solvent system like hexanes/ethyl acetate can be performed for further purification.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While vendor-supplied analytical data is scarce, the expected spectral characteristics can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.- Multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the disubstituted benzene ring.- A singlet at ~1.6 ppm integrating to 6 protons for the two equivalent methyl groups (-C(CH₃)₂). |
| ¹³C NMR | - A signal for the carboxylic carbon (~180 ppm).- Signals for the quaternary carbon attached to the methyl groups.- A signal for the carbon atom attached to the bromine (C-Br).- Multiple signals in the aromatic region (120-140 ppm).- A signal for the methyl carbons (~25 ppm). |
| FT-IR | - A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A sharp C=O stretch for the carbonyl group (~1700 cm⁻¹).- C-H stretches from the aromatic and alkyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) and the M+2 peak will show a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). For C₁₀H₁₁BrO₂, the expected m/z would be ~242 and ~244. |
Applications in Drug Discovery and Development
The utility of 2-(3-Bromophenyl)-2-methylpropanoic acid extends from being a characterization standard for impurities to a valuable starting material for new chemical entities.
Building Block for Bioactive Molecules
The compound's structure is pre-validated as a useful scaffold in medicinal chemistry. A notable example is its use in the development of kinase inhibitors. A study published by MDPI describes the design and synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase, a target in cancer therapy.[6] This demonstrates that the 2-(3-bromophenyl)-2-methylpropanoic acid moiety can be incorporated into more complex heterocyclic systems to generate potent and selective enzyme inhibitors.
Logical Diagram of Application:
Caption: Role as a building block in a drug discovery cascade.
Utility in Prodrug Strategies
The carboxylic acid group is a common handle for prodrug design.[7] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. This strategy is often used to improve a drug's solubility, permeability, or pharmacokinetic profile.[8] The carboxylic acid of our title compound can be esterified to create prodrugs that mask the polar acid group, potentially enhancing membrane permeability and oral absorption.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 250 g/mol , this compound fits the profile of a "fragment" for FBDD. The bromophenyl group provides a vector for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing chemists to "grow" the fragment into a more potent lead compound once an initial low-affinity binding interaction is discovered.
Safety and Handling
According to supplier safety data, 2-(3-Bromophenyl)-2-methylpropanoic acid is classified as harmful if swallowed (Acute Toxicity 4, Oral).
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Hazard Statement: H302 (Harmful if swallowed)
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(3-Bromophenyl)-2-methylpropanoic acid is more than a mere isomeric impurity; it is a molecule with significant relevance to both process and discovery chemistry. A thorough understanding of its synthesis, particularly the factors governing regioselectivity, is crucial for impurity control in pharmaceutical manufacturing. Simultaneously, its structural attributes make it a valuable and versatile building block for medicinal chemists designing the next generation of therapeutics, particularly in areas like oncology. This guide provides the foundational knowledge for researchers to confidently and effectively work with this compound.
References
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Pharmaffiliates. 2-(3-Bromophenyl)-2-methylpropanoic Acid. [Link]
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PubChem. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
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MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
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Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development. [Link]
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NIH National Library of Medicine. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]
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